

molecular weight of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B1356020

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An In-depth Technical Guide to 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of **7-Chloro-2,8-dimethylquinoline-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its prospective biological significance based on related quinoline derivatives.

Physicochemical Properties

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class.^[1] Quinolines are a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. The quantitative properties of the title compound are summarized below.

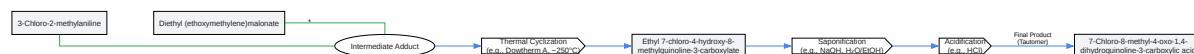
Property	Value	Source
CAS Number	948290-22-0	[1]
Molecular Formula	C ₁₂ H ₁₀ ClNO ₂	[1]
Molecular Weight	235.67 g/mol	[1]
Canonical SMILES	Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O	[1]

Synthesis and Experimental Protocols

The synthesis of substituted quinoline-3-carboxylic acids can often be achieved through well-established methods such as the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization and subsequent saponification.

A plausible synthetic route for **7-Chloro-2,8-dimethylquinoline-3-carboxylic acid** is outlined below, starting from 3-chloro-2-methylaniline.

Experimental Workflow Diagram



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Caption: Proposed synthetic workflow for a quinoline-3-carboxylic acid via Gould-Jacobs reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the Gould-Jacobs methodology for similar structures.[2]

Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate

- In a round-bottom flask, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture at 100-120°C for 2-3 hours, with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

- Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.
- Heat the solution to approximately 240-260°C and maintain this temperature for 30-60 minutes.
- Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product.
- Filter the solid, wash with hexane, and dry to obtain the ethyl ester of the quinolone.

Step 3: Saponification and Acidification

- Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
- Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
- Cool the solution to room temperature and filter if any solids are present.
- Acidify the clear filtrate with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
- The desired carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a tautomer of the 4-hydroxyquinoline).

Note: The prompt's target molecule is 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. The Gould-Jacobs reaction typically yields a 4-hydroxyquinoline. A different synthetic strategy, such as the Combes quinoline synthesis or a variation, would be required to install the methyl group at the 2-position.

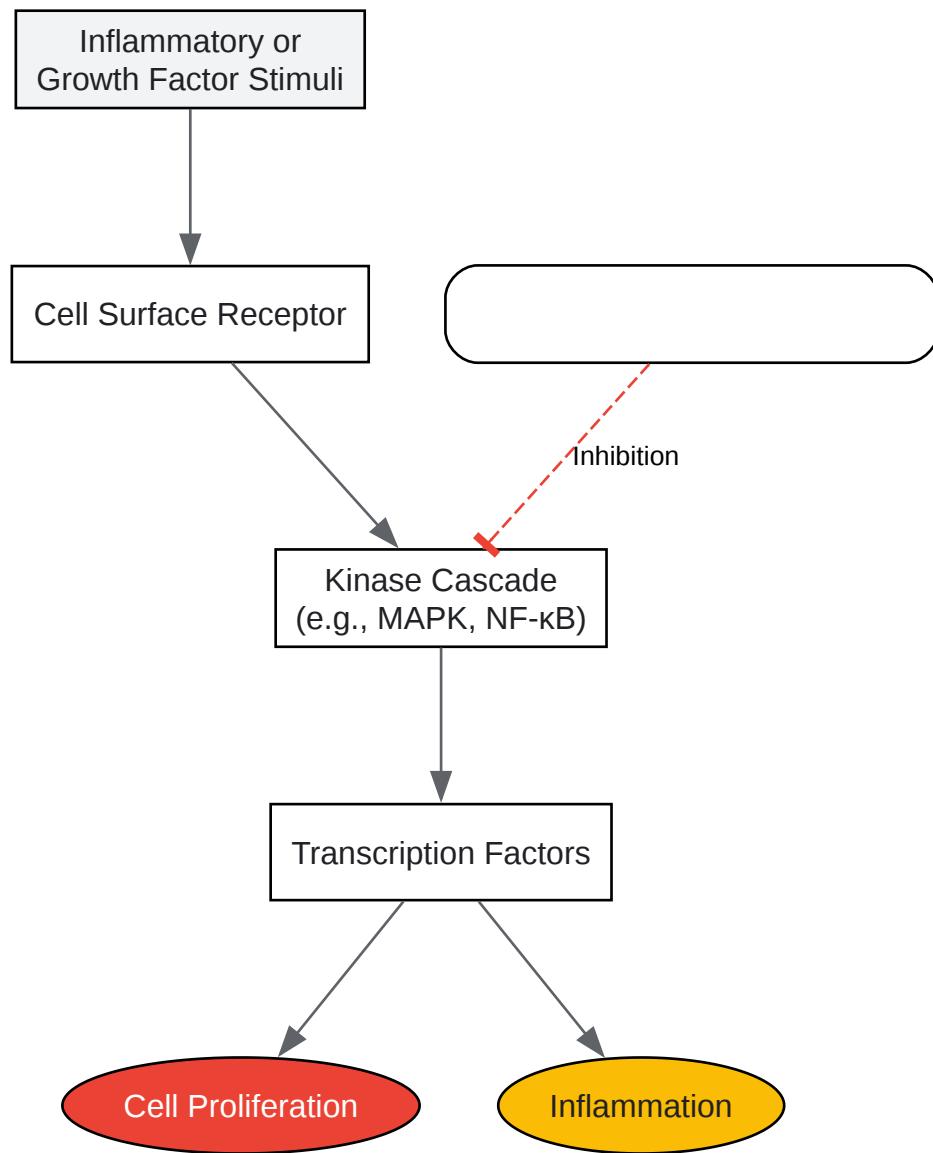
Potential Biological Activity and Applications

While specific biological data for **7-Chloro-2,8-dimethylquinoline-3-carboxylic acid** is not widely available in public literature, the quinoline-3-carboxylic acid scaffold is a well-known pharmacophore with significant therapeutic relevance.

- **Antiproliferative and Anticancer Activity:** Many quinoline-3-carboxylate derivatives have been reported as potent antiproliferative agents.[3] They can exert their effects by targeting various mechanisms within cancer cells. The acidic moiety can enhance selectivity towards the acidic tumor microenvironment, potentially increasing drug concentration in cancer cells while minimizing effects on non-cancerous tissues.[3]
- **Anti-inflammatory Properties:** Certain quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties, with activities comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) in cellular assays.[4]
- **Antibacterial Agents:** The quinolone core is fundamental to the quinolone and fluoroquinolone classes of antibiotics. For example, a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a key intermediate in the synthesis of the antibiotic ciprofloxacin.[5]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model where a quinoline-3-carboxylic acid derivative could exert dual anti-inflammatory and antiproliferative effects by inhibiting key signaling pathways.



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